molecular formula C14H9Br2N3O B12461174 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol

2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol

Cat. No.: B12461174
M. Wt: 395.05 g/mol
InChI Key: PVDFUUOBJHKMRT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is a halogenated Schiff base compound characterized by a dibrominated phenolic core conjugated to an indazole-imino moiety. This structure combines the electron-withdrawing effects of bromine substituents with the aromatic heterocyclic indazole system, which is known for its pharmacological relevance in drug discovery. The compound’s synthesis likely involves condensation between 3,5-dibromosalicylaldehyde and 1H-indazol-5-amine, analogous to methods reported for related Schiff base ligands (e.g., triazole-based derivatives in ) .

Properties

Molecular Formula

C14H9Br2N3O

Molecular Weight

395.05 g/mol

IUPAC Name

2,4-dibromo-6-(1H-indazol-5-yliminomethyl)phenol

InChI

InChI=1S/C14H9Br2N3O/c15-10-3-9(14(20)12(16)5-10)6-17-11-1-2-13-8(4-11)7-18-19-13/h1-7,20H,(H,18,19)

InChI Key

PVDFUUOBJHKMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Br)Br)O)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol typically involves multi-step organic reactions. One common approach is the bromination of 2,6-dihydroxybenzaldehyde to introduce bromine atoms at the 2 and 4 positions. This is followed by a condensation reaction with 1H-indazole-5-carbaldehyde under acidic conditions to form the imino-methyl bridge .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Bromine atoms in all dibromo derivatives increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility . The methoxy group in the benzodioxol analog () may stabilize the phenolic OH via intramolecular hydrogen bonding, altering reactivity .

Synthesis Efficiency: The target compound’s synthesis likely follows classical Schiff base condensation (room temperature, ethanol), whereas dihydroisoxazole derivatives () require nanocatalysts and higher energy input . Triazole-based ligands () involve multi-step synthesis due to the mercapto-triazole precursor, making the indazole analog comparatively straightforward .

Spectroscopic and Physicochemical Properties

Property Target Compound Triazole Ligand L4 Dihydroisoxazole Derivative
C=N Stretch (FT-IR) ~1600–1620 cm⁻¹ 1590–1610 cm⁻¹ 1625–1640 cm⁻¹ (conjugated with isoxazole)
¹H NMR (Imine Proton) δ 8.2–8.5 ppm δ 8.0–8.3 ppm δ 8.6–8.8 ppm
Solubility Low in water; moderate in DMSO Low in polar solvents; enhanced via sulfhydryl Moderate in ethanol/DMF
Thermal Stability Decomposition >250°C (inferred) Stable up to 200°C (TGA data) Decomposition ~180°C (nanoparticle catalyst)

Biological Activity

2,4-Dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant case studies demonstrating its efficacy in various applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₆Br₂N₄O
Molecular Weight 345.98 g/mol
IUPAC Name 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol
InChI Key FSAFQDYFUJMDCZ-LZWSPWQCSA-N
Canonical SMILES C1=C(C=C(C(=C1C=NN2C=NN=C2)O)Br)Br

The biological activity of 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is primarily attributed to its ability to interact with specific molecular targets. The presence of bromine atoms and the indazole moiety are critical for its binding affinity to various enzymes and receptors. This interaction can lead to the modulation of biological pathways, potentially resulting in antimicrobial, antifungal, and anticancer effects.

Antimicrobial Properties

Research indicates that compounds similar to 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol exhibit significant antimicrobial activity. For instance, studies have shown that indazole derivatives possess potent antibacterial properties against a range of pathogens. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA replication .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example, derivatives containing indazole structures have been evaluated for their efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. These studies report IC50 values ranging from 2.0 to 20.0 µM, indicating promising anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of a series of indazole derivatives, including those similar to 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In vitro studies on indazole derivatives revealed significant cytotoxicity against human cancer cell lines. For instance, a derivative was found to inhibit cell growth in MCF-7 cells with an IC50 value of approximately 0.25 µM after 48 hours of exposure . This suggests a strong potential for further development as an anticancer agent.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between indazole derivatives and target proteins involved in cancer progression. These studies indicate that the compound may inhibit key signaling pathways that promote tumor growth .

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